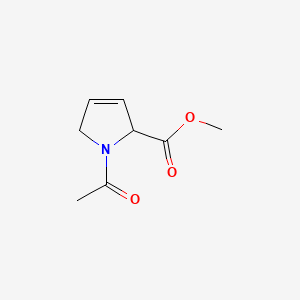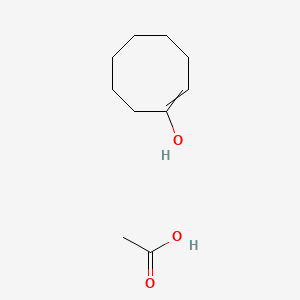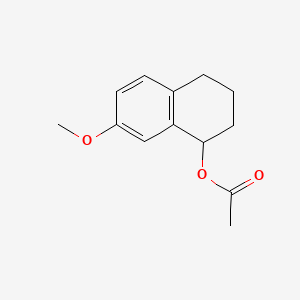
α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt
カタログ番号 B569548
CAS番号:
2109-57-1
分子量: 326.712
InChIキー: OVVKLWOQTZSOTK-JMQDRWDESA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned contains several functional groups, including an amino group (NH2), a chlorophenyl group, a carboxymethyl group (COOH-CH2-), and a phenylnitrone group. These functional groups could potentially give the compound various properties, such as reactivity with acids and bases, potential for hydrogen bonding, and reactivity with other organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, amino group, and carboxymethyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino group might react with acids to form amides, while the carboxymethyl group could react with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility in various solvents, its melting and boiling points, and its reactivity .作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt involves the reaction of 2-amino-5-chlorobenzaldehyde with hydroxylamine hydrochloride to form α-(2-Amino-5-chlorophenyl)-N-hydroxybenzylideneimine. This intermediate is then reacted with sodium cyanide to form α-(2-Amino-5-chlorophenyl)-N-(cyanomethyl)benzylideneimine. The nitrile group is then hydrolyzed to form α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)benzylideneimine, which is subsequently reacted with sodium nitrite to form α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrosonium ion. This ion is then reduced with sodium dithionite to form α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone, which is then converted to the monosodium salt form by reaction with sodium hydroxide.", "Starting Materials": ["2-amino-5-chlorobenzaldehyde", "hydroxylamine hydrochloride", "sodium cyanide", "sodium nitrite", "sodium dithionite", "sodium hydroxide"], "Reaction": ["2-amino-5-chlorobenzaldehyde + hydroxylamine hydrochloride → α-(2-Amino-5-chlorophenyl)-N-hydroxybenzylideneimine", "α-(2-Amino-5-chlorophenyl)-N-hydroxybenzylideneimine + sodium cyanide → α-(2-Amino-5-chlorophenyl)-N-(cyanomethyl)benzylideneimine", "α-(2-Amino-5-chlorophenyl)-N-(cyanomethyl)benzylideneimine + hydrochloric acid → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)benzylideneimine", "α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)benzylideneimine + sodium nitrite → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrosonium ion", "α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrosonium ion + sodium dithionite → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone", "α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone + sodium hydroxide → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt"] } | |
CAS番号 |
2109-57-1 |
製品名 |
α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt |
分子式 |
C15H12ClN2NaO3 |
分子量 |
326.712 |
IUPAC名 |
sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate |
InChI |
InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1/b15-12-,17-13?; |
InChIキー |
OVVKLWOQTZSOTK-JMQDRWDESA-M |
SMILES |
C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
11-Chloroundecyltriethoxysilane
120876-31-5
2(1H)-Pyridinone,6-[(3-methylbutyl)thio]-(9CI)
122733-80-6
2H-1,4-Benzoxazin-2-one,7-amino-(9CI)
114046-00-3






![[1,2]Oxazolo[4,5-G]quinoxaline](/img/structure/B569475.png)
![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)
![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)

![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)

